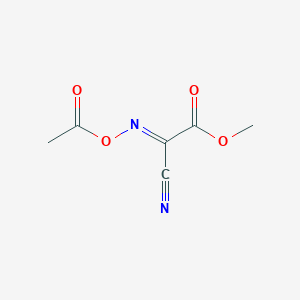
Pregnanolone 3-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pregnanolone 3-β-D-Glucuronide is a major terminal metabolite of progesterone . It plays an important role in physiological processes, such as the female menstrual cycle, pregnancy (supports gestation), embryogenesis, and maternal immune response of humans and other species .
Synthesis Analysis
Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . The synthesis of P4 metabolites and the consequences of their impairing synthesis have been described in both physiological and pathological conditions .Molecular Structure Analysis
The molecular formula of Pregnanolone 3-β-D-Glucuronide is C27H42O8 . It is a naturally occurring pregnane steroid and a derivative of progesterone .Chemical Reactions Analysis
Pregnanolone sulfate and pregnanolone potentiate glutamate release downstream of presynaptic Ca 2+ influx . The mechanism of action of pregnanolone, but not of pregnanolone sulfate, partly overlaps with that of PDBu .Physical And Chemical Properties Analysis
The molecular weight of Pregnanolone 3-β-D-Glucuronide is 494.6 g/mol . It has a complexity of 847 and a topological polar surface area of 134 Ų .Scientific Research Applications
Reproductive Health Monitoring
Pregnanolone 3-β-D-Glucuronide is utilized in reproductive health to monitor hormone levels. It serves as a biomarker for progesterone, aiding in the assessment of luteal phase quality and ovulation. This application is crucial for fertility studies and understanding menstrual cycle dynamics .
Neuroscience Research
In neuroscience, this compound is of interest due to its potential effects on the central nervous system (CNS). It may be involved in the modulation of GABA_A receptors, influencing neuroactive steroid levels. This has implications for studying neurological disorders and developing therapeutic strategies .
Endocrinology
Endocrinologically, Pregnanolone 3-β-D-Glucuronide is significant for understanding steroid hormone metabolism. It’s a metabolite of progesterone, providing insights into various physiological processes, including stress response, immune function, and metabolic regulation .
Pharmacology
Pharmacologically, the compound’s role as a neurosteroid suggests its potential in drug development. It could lead to new anxiolytic or anticonvulsant medications, given its influence on neurotransmitter systems .
Clinical Diagnostics
Clinically, Pregnanolone 3-β-D-Glucuronide assays are used to enhance early pregnancy detection and monitor post-menopausal treatments. It’s also relevant in evaluating conditions like premenstrual dysphoric disorder (PMDD) and traumatic brain injury .
Biochemistry Research
In biochemistry, the study of Pregnanolone 3-β-D-Glucuronide contributes to our understanding of steroid biosynthesis pathways. It helps in elucidating the role of enzymes like UDP glucuronosyltransferase in hormone metabolism .
properties
CAS RN |
31329-54-1 |
|---|---|
Product Name |
Pregnanolone 3-β-D-Glucuronide |
Molecular Formula |
C₂₇H₄₂O₈ |
Molecular Weight |
494.62 |
synonyms |
(3α,5β)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid; 3α-Hydroxy-5β-pregnan-20-one Glucuronide; Pregnanolone 3-Glucuronide; Pregnanolone Glucuronide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



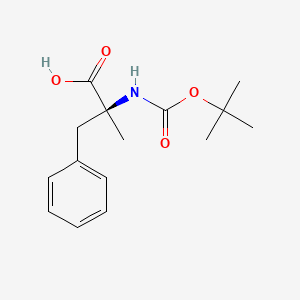
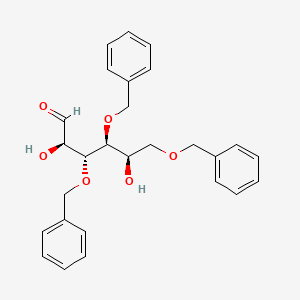
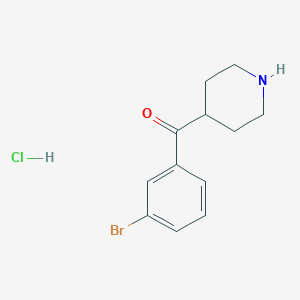
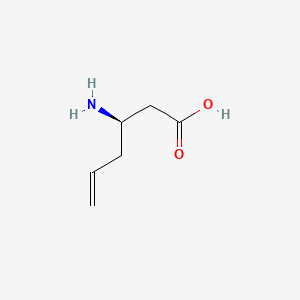

![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
